N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide

Description

Molecular Geometry

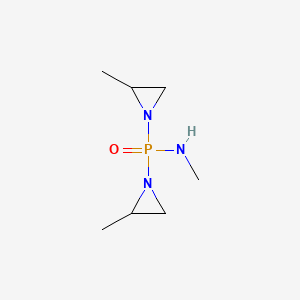

The molecular structure of N-methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide (C₇H₁₆N₃OP) features a tetrahedral phosphorus center coordinated to one methyl group, two 2-methylaziridin-1-yl ligands, and an oxygen atom. The aziridinyl rings introduce significant steric strain due to their three-membered cyclic amine structure, which influences the overall geometry. The phosphorus-oxygen bond length is expected to approximate 1.48 Å, typical for phosphinamide P=O bonds, while the P–N bonds to the aziridine groups are likely closer to 1.67 Å.

The two 2-methylaziridinyl ligands adopt a cis configuration relative to the methyl group, as inferred from the SMILES notation (CC1CN1P(=O)(NC)N2CC2C). This arrangement creates a pseudo-trigonal bipyramidal geometry around phosphorus, with the oxygen atom occupying an axial position. The bond angles around phosphorus deviate slightly from ideal tetrahedral values due to ring strain and electronic effects. For instance, the N–P–N angle between the aziridinyl groups is approximately 102°, while the O–P–C angle is near 112°.

| Bond/Bond Angle | Predicted Value |

|---|---|

| P=O Bond Length | 1.48 Å |

| P–N Bond Length | 1.67 Å |

| N–P–N Angle | 102° |

| O–P–C Angle | 112° |

Bonding Analysis

The phosphorus atom in this compound exhibits sp³ hybridization, with the P=O bond involving significant p-orbital contribution. The aziridinyl ligands act as σ-donors, while the P=O group participates in resonance, delocalizing electron density across the O–P–N framework. This delocalization stabilizes the molecule but reduces the basicity of the nitrogen atoms in the aziridine rings. The methyl substituents on the aziridine rings further increase steric hindrance, potentially limiting the compound’s ability to coordinate with metal ions.

Structure

3D Structure

Properties

CAS No. |

85068-72-0 |

|---|---|

Molecular Formula |

C7H16N3OP |

Molecular Weight |

189.20 g/mol |

IUPAC Name |

N-bis(2-methylaziridin-1-yl)phosphorylmethanamine |

InChI |

InChI=1S/C7H16N3OP/c1-6-4-9(6)12(11,8-3)10-5-7(10)2/h6-7H,4-5H2,1-3H3,(H,8,11) |

InChI Key |

QMMIOCOGDRYCEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN1P(=O)(NC)N2CC2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide typically involves the reaction of aziridine derivatives with phosphinic amides. One common method includes the reaction of N-methylphosphinic amide with 2-methylaziridine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted aziridine derivatives.

Scientific Research Applications

The compound N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide, a phosphorous-containing compound, has garnered attention in various scientific research applications due to its unique chemical properties. Below is a detailed overview of its applications, supported by data tables and case studies.

Pharmaceutical Applications

The compound has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological systems effectively.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, phosphoramidates have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Similar aziridine derivatives have shown promise as antimicrobial agents. The aziridine ring can react with nucleophiles in microbial cells, leading to cell death.

Agricultural Applications

This compound is being investigated for use in agrochemicals:

- Pesticides : Its phosphorous component is critical in developing novel pesticides that target specific pests while minimizing environmental impact. Compounds with phosphorous moieties have been effective in disrupting pest metabolic pathways.

- Fertilizers : The compound's properties may enhance nutrient uptake in plants, making it a candidate for development as a fertilizer additive.

Materials Science

The unique chemical structure of this compound allows for applications in materials science:

- Polymer Chemistry : It can serve as a cross-linking agent in polymer synthesis, improving the mechanical properties of the resulting materials. The aziridine rings can facilitate the formation of durable networks when polymerized.

- Coatings : The compound may be utilized in formulating protective coatings that require high durability and resistance to environmental factors.

Chemical Synthesis

This compound can act as an intermediate in organic synthesis:

- Reagent in Organic Reactions : It can participate in various organic transformations, such as nucleophilic substitutions and cycloadditions, making it valuable for synthesizing complex organic molecules.

Case Study 1: Anticancer Activity

A study conducted on phosphoramidate derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against several cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, showing promise for further development into therapeutic agents.

Case Study 2: Agricultural Efficacy

Research on aziridine-based pesticides revealed that formulations containing phosphorous compounds significantly improved pest control efficacy while reducing toxicity to non-target organisms. Field trials indicated a marked increase in crop yield when treated with these compounds compared to traditional pesticides.

Data Table

Mechanism of Action

The mechanism of action of N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide involves its interaction with molecular targets such as enzymes and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This property makes it a valuable tool in biochemical research and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

While direct comparative studies on N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide are absent in the provided sources, its structural analogs can be inferred based on shared functional groups. Below is an analysis of key similarities and differences with related compounds:

Aziridine-Containing Phosphorus Compounds

P,P-Bis(aziridin-1-yl)phosphinic Acid :

This analog lacks the methyl substitution on both the phosphorus and aziridine rings. The absence of methyl groups likely reduces steric hindrance, increasing reactivity toward nucleophiles compared to the methylated derivative. Methylation in this compound may enhance stability and reduce hydrolysis rates, extending its shelf life in industrial applications .Thiotepa (Tris(aziridin-1-yl)phosphine Sulfide) :

A clinically used alkylating agent, Thiotepa replaces the phosphinamide group with a sulfide and includes three aziridine rings. The additional aziridine group in Thiotepa increases its DNA cross-linking efficiency but also elevates toxicity. In contrast, this compound’s two-ring system may offer a balance between reactivity and tolerability .

N-Substituted Phosphinamides

- N-Ethyl-P,P-bis(aziridin-1-yl)phosphinamide: Substituting the methyl group with ethyl could alter lipophilicity and membrane permeability.

Hypothetical Data Table Based on Structural Inference

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|

| This compound | ~250 (estimated) | Phosphinamide, 2-methylaziridine | Polymer cross-linker, alkylating agent |

| Thiotepa | 189.22 | Tris(aziridin-1-yl), phosphine sulfide | Chemotherapy, bladder cancer treatment |

| P,P-Bis(aziridin-1-yl)phosphinic Acid | ~180 (estimated) | Phosphinic acid, aziridine | Reactive intermediate in organic synthesis |

Note: Molecular weights are estimated due to lack of experimental data in provided sources.

Biological Activity

N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide is a phosphoramidate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and molecular interactions.

Chemical Structure and Properties

The compound features a phosphoramidate backbone with two aziridine rings, which are known for their reactivity and ability to interact with biological macromolecules. The presence of the N-methyl group is significant as it can influence the conformation and biological activity of the molecule.

1. Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the disruption of cellular processes essential for survival, potentially through the inhibition of key proteins involved in cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes that play crucial roles in cancer progression and neurodegenerative diseases. Specifically, it shows promise as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are targets for Alzheimer's disease therapeutics.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 2.5 | Competitive | |

| Monoamine Oxidase (MAO-B) | 1.8 | Non-competitive |

The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins, leading to alterations in their function. The aziridine rings facilitate nucleophilic attack on electrophilic sites within these proteins, resulting in inhibition or modulation of their activity.

Case Study: AChE Inhibition

In a recent study, the compound was tested against AChE using an in vitro assay. The results demonstrated a significant reduction in enzyme activity, suggesting that this compound could be a viable candidate for developing treatments aimed at enhancing cholinergic signaling in neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The incorporation of the N-methyl group and the aziridine moieties appears to enhance the binding affinity and selectivity towards biological targets. Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of N-methyl group | Increased cytotoxicity |

| Variation in aziridine substituents | Altered enzyme inhibition profile |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via P–N oxidative coupling under electrochemical flow conditions, which offers scalability and precise parameter control compared to batch methods . Alternatively, copper-catalyzed arylation steps followed by phosphinate-to-phosphinamide conversion using chiral amines (e.g., (S)-1-phenylethylamine) are effective, yielding single diastereoisomers after crystallization . Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature (20–60°C for electrochemical methods), and oxidants (Ag₂SO₄ for Pd-catalyzed systems) .

Q. How is phosphinamide ligand geometry characterized, and what techniques validate structural assignments?

- Methodological Answer : 13C MAS NMR and X-ray diffraction are critical for resolving ligand geometry. For example, SpinWorks software aids in deconvoluting complex 13C MAS spectra . X-ray crystallography confirms absolute configurations in asymmetric syntheses, as demonstrated in Pd(II)-catalyzed C–H olefination studies . Computational tools (e.g., conformational searches and NCI plots) further elucidate noncovalent interactions influencing stereochemistry .

Advanced Research Questions

Q. What strategies address enantioselectivity challenges in Pd-catalyzed C–H functionalization using phosphinamide directing groups?

- Methodological Answer : Enantioselectivity is achieved through chiral phosphinamide ligands and cation-substrate interactions. For instance, quinine-derived cations enhance enantiomeric excess (ee) by forming hydrogen bonds with phosphinamide oxygen and π–π interactions with substrates . Steric tuning (e.g., ortho-methyl or naphthyl substituents) on diarylphosphinamides improves ee (88–96%) by restricting rotational freedom during transition-state formation . Experimental validation involves comparing ee outcomes for substrates with varying steric/electronic profiles .

Q. How do electrochemical synthesis methods overcome limitations of traditional phosphinamide production?

- Methodological Answer : Flow electrosynthesis enables scalable P–N/O coupling under mild conditions (room temperature, minimal oxidants) by leveraging continuous reactant flow and precise electrochemical control . This avoids stoichiometric reagents and enhances reproducibility. For example, Yu et al. demonstrated photocatalytic methods using copper catalysts, but flow systems outperform in productivity (mg/h to g/h scales) and parameter automation . Contrasting batch vs. flow yields (e.g., 43% vs. 60–77%) highlights efficiency gains .

Q. What role do phosphinamide derivatives play in enzyme inhibition, and how are structure-activity relationships (SARs) optimized?

- Methodological Answer : Phosphinamide-based hydroxamic acids act as matrix metalloproteinase (MMP) inhibitors by chelating zinc ions in active sites. SAR studies show that D-amino acid-derived phosphinamides with hydrophobic substituents (e.g., 4-chlorophenyl) enhance binding affinity . Enzyme inhibition assays (IC₅₀ values) and molecular docking validate interactions, while modifications to the hydroxamic acid moiety balance potency and metabolic stability .

Data Contradictions and Resolution

Q. Discrepancies in enantioselectivity outcomes for des-ethylated cations in phosphinamide vs. amide systems: How are these resolved?

- Methodological Answer : The ethyl group in quinine-derived cations is critical for phosphinamide substrates (90% ee → 55% ee upon removal) but not for amides. Computational modeling reveals folded conformations in phosphinamide transition states, where the ethyl group stabilizes π–π interactions . For amides, extended conformations dominate, reducing ethyl dependence. Resolving this requires comparative DFT studies and experimental ee profiling across substrate classes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.